N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a fluorophenyl group, a pyridinyl group, and a benzoimidazolyl group
Preparation Methods
The synthesis of N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the pyridinyl group: This step involves the coupling of the benzoimidazole core with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the fluorophenyl group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction control parameters.
Chemical Reactions Analysis
N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique molecular structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.
N-(3-fluorophenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide: The position of the pyridinyl group is different, which can affect the compound’s overall properties.
N-(4-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide: The fluorine atom is positioned differently on the phenyl ring, potentially altering its interactions and effects.
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(2-pyridin-3-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c21-15-6-3-7-16(11-15)23-19(26)13-25-18-9-2-1-8-17(18)24-20(25)14-5-4-10-22-12-14/h1-12H,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVXVMWAOYNNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=CC=C3)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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